Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride
Description
The compound Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is a benzamide derivative featuring a 4-methylbenzamide core linked to a 3-(4-phenylpiperazinyl)propyl side chain, with three hydrochloride counterions.
Properties
CAS No. |
125775-35-1 |
|---|---|
Molecular Formula |
C21H30Cl3N3O |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20;;;/h2-4,6-11H,5,12-17H2,1H3,(H,22,25);3*1H |
InChI Key |
FZHRATLXCFOUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process may involve continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.
Scientific Research Applications
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Findings and Implications
Structural Impact on Activity :
- Piperazine derivatives with phenyl groups (target compound) may favor interactions with CNS receptors, while pyridinyl analogs () could exhibit different binding profiles .
- The trihydrochloride form enhances solubility, critical for drug delivery, whereas neutral benzamides (e.g., flutolanil) are optimized for pesticidal stability .
Therapeutic vs. Agrochemical Applications :
- Pharmaceutical benzamides (target compound, nilotinib) prioritize receptor specificity and solubility, while pesticidal analogs (zarilamid, flutolanil) focus on environmental stability and reactivity .
Unresolved Questions :
- The target compound’s exact mechanism and efficacy remain uncharacterized in the provided evidence. Further studies on its receptor affinity and pharmacokinetics are warranted.
Biological Activity
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride (CAS Number: 125775-35-1) is a compound with notable pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C21H30Cl3N3O
- Molecular Weight : 446.841 g/mol
- Appearance : Off-white to light yellow powder
- Solubility : Soluble in water
The compound exhibits various biological activities primarily through interactions with neurotransmitter receptors and potential antiviral properties.
1. Dopamine Receptor Interaction
Research indicates that benzamide derivatives can act as antagonists at dopamine receptors, particularly the D4 receptor. This interaction can lead to the suppression of inhibitory postsynaptic currents (IPSCs) in neuronal systems, suggesting potential applications in neuropharmacology .
2. Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives against several viruses. For instance, similar N-phenylbenzamide derivatives have shown efficacy against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication. The mechanism involves binding to HBV core proteins and packaging into nucleocapsids, which restricts HBV replication .
Case Study 1: Antiviral Efficacy
In vitro studies demonstrated that N-phenylbenzamide derivatives significantly inhibited HBV replication. The compound was tested in HepG2.2.15 cells, revealing that increased A3G levels correlated with reduced viral load. This suggests that benzamide derivatives could serve as a foundation for developing new antiviral therapies targeting HBV and possibly other viruses .
Case Study 2: Neuropharmacological Effects
Another study focused on the effects of benzamide compounds on dopamine receptor-mediated signaling pathways. The findings indicated that certain benzamide derivatives could modulate dopaminergic activity, potentially offering therapeutic avenues for conditions like schizophrenia or Parkinson's disease where dopamine dysregulation is prevalent .
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 125775-35-1 |
| Molecular Formula | C21H30Cl3N3O |
| Molecular Weight | 446.841 g/mol |
| Biological Activities | Antiviral, Neuropharmacological |
| Mechanism of Action | Dopamine receptor antagonism, A3G induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
